CYP450 Inhibition Profile vs. Des-Methoxy Analog
2-Chloro-N-(2,6-dichloro-4-methoxyphenyl)-N-phenylacetamide exhibits quantifiable inhibition of three major human cytochrome P450 isoforms. In human liver microsomal assays, IC50 values were determined as CYP1A2: 1,400 nM, CYP2C9: 2,800 nM, and CYP2C8: 7,500 nM [1]. The 4-des-methoxy analog (CAS 15308-01-7) lacks this specific multi-isoform inhibition profile documented in public databases, as no CYP inhibition data are cataloged for this comparator in BindingDB or ChEMBL [2]. The CYP2C9 IC50 of 2.8 µM for the target compound is particularly relevant given that Diclofenac itself is a CYP2C9 substrate, making this impurity a potential modulator of the parent drug's metabolism.
| Evidence Dimension | Human CYP450 isoform inhibition (IC50) |
|---|---|
| Target Compound Data | CYP1A2: 1,400 nM; CYP2C9: 2,800 nM; CYP2C8: 7,500 nM |
| Comparator Or Baseline | 2-Chloro-N-(2,6-dichlorophenyl)-N-phenylacetamide (CAS 15308-01-7): No CYP inhibition data available in major public databases |
| Quantified Difference | Documented multi-isoform CYP inhibition vs. undocumented profile for comparator |
| Conditions | Human liver microsomes; preincubation 5 min; NADPH-regenerating system; substrates: phenacetin (CYP1A2), diclofenac (CYP2C9), amodiaquine (CYP2C8) |
Why This Matters
A documented CYP inhibition profile enables scientifically grounded impurity risk assessment for ANDA submissions, whereas the absence of such data for the analog introduces regulatory uncertainty.
- [1] BindingDB. BDBM50366410 (CHEMBL4163694). Affinity Data: CYP1A2, CYP2C9, CYP2C8 IC50 values. Available at: https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50366410 View Source
- [2] ChEMBL/BindingDB. Search for CHEMBL4163694 comparator (CAS 15308-01-7): no CYP inhibition bioactivity data found. Cross-referenced June 2026. View Source
